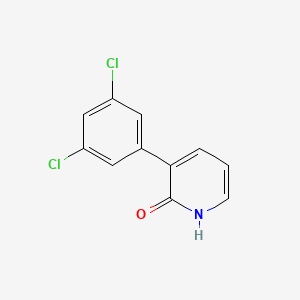

3-(3,5-Dichlorophenyl)-2-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-4-7(5-9(13)6-8)10-2-1-3-14-11(10)15/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTXCXBAHJIKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683045 |

Source

|

| Record name | 3-(3,5-Dichlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-12-4 |

Source

|

| Record name | 3-(3,5-Dichlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Physicochemical Profiling of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine: Tautomeric Dynamics and Analytical Workflows

Executive Summary

In the landscape of modern drug discovery and agrochemical development, biaryl scaffolds serve as privileged structural motifs. Among these, 3-(3,5-Dichlorophenyl)-2-hydroxypyridine (CAS: 1261916-12-4) has emerged as a critical intermediate and pharmacophore building block [3]. The molecule is characterized by a highly lipophilic 3,5-dichlorophenyl ring coupled to a dynamic 2-hydroxypyridine core. The defining physicochemical feature of this compound is its ability to undergo lactam-lactim tautomerization—a structural dualism that profoundly influences its solubility, lipophilicity, and receptor-binding kinetics.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic drivers behind its tautomerization, and field-proven experimental workflows for its characterization.

Structural and Physicochemical Profiling

The molecular framework of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine (C₁₁H₇Cl₂NO) presents a fascinating interplay between steric bulk and electronic versatility. The meta-substituted chlorine atoms on the phenyl ring enhance metabolic stability and lipophilicity, making the compound highly membrane-permeable. Conversely, the pyridine ring introduces a polar domain capable of acting as both a hydrogen bond donor and acceptor.

To facilitate rapid comparison and integration into quantitative structure-activity relationship (QSAR) models, the core physicochemical parameters are summarized in Table 1.

Table 1: Quantitative Physicochemical Data

| Parameter | Value |

| IUPAC Name | 3-(3,5-Dichlorophenyl)-1H-pyridin-2-one |

| CAS Registry Number | 1261916-12-4 |

| Molecular Formula | C₁₁H₇Cl₂NO |

| Molecular Weight | 240.08 g/mol |

| Calculated LogP (cLogP) | ~3.2 |

| Topological Polar Surface Area (TPSA) | 33.1 Ų (Lactim) / 46.5 Ų (Lactam) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 (Lactim) / 2 (Lactam) |

Mechanistic Insights: The Tautomerization Dynamic

The most critical physicochemical behavior of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine is its lactam-lactim tautomerization. The compound exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form[1].

The Causality of Solvent Effects: The position of this equilibrium is not static; it is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the microenvironment.

-

Non-Polar Environments (e.g., Chloroform, Gas Phase): The lactim (hydroxypyridine) form is frequently favored. Without a polar solvent to stabilize charge separation, the molecule relies on the internal stabilization of the fully aromatic pyridine ring.

-

Polar Environments (e.g., Water, DMSO, Biological Milieu): The lactam (pyridone) form dominates. The highly polarized C=O and N-H bonds of the lactam form engage in robust intermolecular hydrogen bonding with the solvent, overcoming the energetic cost of disrupting the pyridine ring's full aromaticity.

Understanding this shift is paramount for drug developers, as the lactam form acts as a peptide-bond mimic within enzymatic active sites.

Solvent-dependent lactam-lactim tautomerization equilibrium of 2-hydroxypyridine derivatives.

Experimental Workflows for Physicochemical Characterization

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems, adhering to standard chemical safety and analytical guidelines [2].

Protocol 4.1: NMR Determination of Tautomeric Equilibrium

Causality: The tautomeric state dictates the electronic shielding of the ring nuclei. In the lactam form, the carbonyl carbon (C2) resonates at approximately 162 ppm, whereas in the lactim form, the hydroxyl-bearing carbon resonates upfield at roughly 155 ppm. By integrating these distinct signals, the equilibrium constant (

Step-by-Step Methodology:

-

Sample Preparation: Prepare two separate 5 mM solutions of the compound: one in a non-polar solvent (CDCl₃) and one in a polar aprotic solvent (DMSO-

). -

Instrument Calibration: Tune and match the NMR probe (400 MHz or higher) to ensure optimal signal-to-noise ratio. Calibrate the temperature to exactly 298 K.

-

Data Acquisition: Acquire quantitative ¹³C NMR spectra using an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), ensuring that signal integration is directly proportional to nuclei concentration. Set a relaxation delay (

) of at least 5 times the longest -

Data Processing: Phase and baseline-correct the spectra. Integrate the C2 carbon signals corresponding to the lactam (~162 ppm) and lactim (~155 ppm) forms.

-

Validation: Calculate the tautomeric ratio. To self-validate, perform a variable-temperature (VT) NMR study from 298 K to 348 K; a linear Van 't Hoff plot confirms that the system is in true thermodynamic equilibrium.

Protocol 4.2: Shake-Flask LC-UV Method for LogP Determination

Causality: The partition coefficient (LogP) governs the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile. The shake-flask method ensures a true thermodynamic equilibrium between the aqueous and lipophilic phases, providing a self-validating dataset when mass balance is confirmed across both phases.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Spiking: Dissolve exactly 1.0 mg of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine in 1.0 mL of the pre-saturated octanol phase.

-

Equilibration: Transfer 0.5 mL of the spiked octanol and 0.5 mL of the pre-saturated aqueous buffer into a temperature-controlled glass vial (25.0 ± 0.1 °C). Shake mechanically at 200 rpm for 2 hours.

-

Separation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions, ensuring a sharp phase boundary.

-

Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze via HPLC-UV (detection at 254 nm) against a previously validated multi-point calibration curve.

-

Validation: Calculate LogP =

. To validate the system, ensure that the sum of the compound mass in both phases equals the initial spiked mass (mass balance > 98%).

Analytical workflow for the physicochemical characterization of biaryl pyridone compounds.

Conclusion

The physicochemical profiling of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine reveals a highly versatile molecule. Its lipophilic dichlorophenyl tail drives membrane permeability, while its tautomeric pyridone headgroup acts as an adaptable hydrogen-bonding motif. By employing rigorous, self-validating analytical workflows like inverse-gated ¹³C NMR and shake-flask LC-UV, researchers can accurately map its behavioral dynamics, ultimately accelerating its successful integration into advanced drug design and agrochemical synthesis pipelines.

References

An In-depth Technical Guide to the Synthesis of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine

Abstract

This technical guide provides a comprehensive overview of scientifically robust and field-proven pathways for the synthesis of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine. This biaryl compound is a valuable scaffold in medicinal and agrochemical research. The core of this guide focuses on transition-metal-catalyzed cross-coupling reactions, recognized for their efficiency and substrate tolerance in constructing the pivotal aryl-aryl bond. We will explore in detail the Suzuki-Miyaura and Negishi coupling methodologies, providing not only step-by-step experimental protocols but also the underlying chemical principles and rationale that govern the selection of catalysts, ligands, and reaction conditions. Furthermore, this guide includes validated methods for the synthesis of key precursors and outlines standard procedures for product purification and characterization, ensuring a holistic resource for researchers, chemists, and professionals in drug development.

Introduction

3-(3,5-Dichlorophenyl)-2-hydroxypyridine is a heterocyclic compound featuring a 2-hydroxypyridine core C-3 substituted with a 3,5-dichlorophenyl ring. The 2-hydroxypyridine moiety is a prevalent structure in numerous biologically active molecules and can exist in tautomeric equilibrium with its 2-pyridone form. The incorporation of a dichlorinated phenyl ring often enhances lipophilicity and can introduce specific steric and electronic properties that are crucial for modulating biological activity. As such, this molecule and its derivatives are of significant interest as intermediates and target structures in the development of novel pharmaceuticals and agrochemicals.[1]

The primary synthetic challenge lies in the selective and efficient formation of the carbon-carbon single bond between the C-3 position of the pyridine ring and the C-1 position of the dichlorobenzene ring. Modern synthetic chemistry offers powerful tools to achieve this, with palladium-catalyzed cross-coupling reactions being the most prominent and reliable. This guide is designed to provide chemists with the foundational knowledge and practical protocols to successfully synthesize this target molecule.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-(3,5-Dichlorophenyl)-2-hydroxypyridine involves disconnecting the bond between the two aromatic rings. This disconnection points toward two primary synthetic strategies based on well-established cross-coupling reactions: the Suzuki-Miyaura coupling and the Negishi coupling. Both pathways rely on a halogenated 2-hydroxypyridine as a key intermediate.

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Pathways: Cross-Coupling Strategies

The formation of the C-C bond between an sp²-hybridized carbon of the pyridine and an sp²-hybridized carbon of the dichlorophenyl ring is most effectively achieved via palladium-catalyzed cross-coupling.

Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for biaryl synthesis due to the stability and low toxicity of the requisite organoboron reagents.[2][3] The reaction couples an organoboronic acid or ester with an organic halide in the presence of a palladium catalyst and a base.[3]

Principle & Rationale: This pathway involves the coupling of 3-bromo-2-hydroxypyridine with (3,5-dichlorophenyl)boronic acid . The choice of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are frequently employed to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2] The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[3]

Caption: Workflow for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (3,5-dichlorophenyl)boronic acid (1.2 eq.), 3-bromo-2-hydroxypyridine (1.0 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for instance, a pre-mixed combination of Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable ligand like SPhos (4 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The addition of water is often crucial for the efficiency of the transmetalation step.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Pathway 2: Negishi Cross-Coupling

The Negishi coupling provides a powerful alternative, utilizing an organozinc reagent, which often exhibits higher reactivity compared to its organoboron counterpart.[4][5] This can be advantageous for less reactive aryl halides.

Principle & Rationale: This pathway involves preparing an organozinc reagent, (3,5-dichlorophenyl)zinc halide , and coupling it with 3-bromo-2-hydroxypyridine . The organozinc reagent is typically formed in situ from the corresponding aryl halide (1-bromo-3,5-dichlorobenzene) by reaction with activated zinc metal or via transmetalation from an organolithium or Grignard reagent.[6][7] Palladium catalysts, such as Pd(PPh₃)₄, are commonly used.[6] A key advantage is that the Negishi coupling does not require a base, which can be beneficial for base-sensitive substrates.[4]

Caption: Logical flow for the Negishi cross-coupling pathway.

Detailed Experimental Protocol:

-

Organozinc Preparation: In a flame-dried flask under an inert atmosphere, add activated zinc powder (1.5 eq.). Add a solution of 1-bromo-3,5-dichlorobenzene (1.2 eq.) in anhydrous THF. Stir the mixture at room temperature for 2-4 hours to form the organozinc reagent.

-

Coupling Reaction: In a separate flask, add 3-bromo-2-hydroxypyridine (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to anhydrous THF.

-

Reagent Addition: Slowly transfer the prepared organozinc solution to the flask containing the pyridine substrate and catalyst via cannula.

-

Reaction Execution: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Synthesis of Key Intermediates

The successful execution of the described pathways hinges on the availability of high-quality starting materials.

Synthesis of 3-Bromo-2-hydroxypyridine

This crucial intermediate can be synthesized from 2-amino-3-bromopyridine via a diazotization reaction.[8][9]

Protocol:

-

Dissolve 2-amino-3-bromopyridine in an aqueous solution of sulfuric acid at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Carefully neutralize the reaction mixture to pH 7 with a sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., chloroform or ethyl acetate), dry the combined organic layers, and concentrate to obtain 3-bromo-2-hydroxypyridine.[8]

Synthesis of (3,5-Dichlorophenyl)boronic Acid

This reagent is commercially available but can also be prepared from 1-bromo-3,5-dichlorobenzene.[10][11][12][13]

Protocol:

-

Prepare a Grignard reagent by reacting 1-bromo-3,5-dichlorobenzene with magnesium turnings in anhydrous THF.

-

Cool the Grignard solution to a low temperature (e.g., -78 °C).

-

Slowly add a trialkyl borate, such as trimethyl borate (B(OMe)₃), to the Grignard solution.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with an acidic aqueous solution (e.g., dilute HCl) and stir until the boronic acid precipitates.

-

Filter the solid, wash with cold water, and dry to yield (3,5-dichlorophenyl)boronic acid.

Data Summary and Comparison

The choice between the Suzuki-Miyaura and Negishi pathways often depends on substrate scope, functional group tolerance, and reagent availability.

| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |

| Key Reagent | Organoboronic Acid | Organozinc Halide |

| Catalyst System | Pd(OAc)₂ / Phosphine Ligand | Pd(PPh₃)₄ or Ni-based |

| Additives | Base (e.g., K₂CO₃, K₃PO₄) required | No base required |

| Functional Group Tolerance | Generally very high | High, tolerates many groups |

| Reagent Stability | Boronic acids are generally stable solids | Organozinc reagents are moisture-sensitive |

| Typical Yields | Good to excellent | Good to excellent |

Conclusion

The synthesis of 3-(3,5-Dichlorophenyl)-2-hydroxypyridine is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura pathway is often preferred due to the operational simplicity and stability of the boronic acid reagent. However, the Negishi coupling offers a potent alternative, particularly when higher nucleophile reactivity is required. The protocols detailed in this guide are built on established, validated chemical principles and provide a strong foundation for researchers to successfully synthesize this valuable compound. Successful synthesis relies not only on the chosen coupling reaction but also on the quality and purity of the key halogenated pyridine and organometallic precursors.

References

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2023). Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)–H Arylation of Primary Aliphatic Amines. Organic Letters. Retrieved from [Link]

-

Wei, J., et al. (n.d.). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. PMC. Retrieved from [Link]

-

PureSynth. (n.d.). 3,5-Dichlorophenylboronic Acid (Contains Varying Amounts Of Anhydride). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 17). The Crucial Role of 3-Bromo-2-hydroxypyridine in Modern Drug Development. Retrieved from [Link]

-

ChemBK. (2024, April 10). 3,5-Dichlorophenyl Boronic Acid. Retrieved from [Link]

-

Chen, X., et al. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. Retrieved from [Link]

-

Ozyilmaz, E., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Retrieved from [Link]

-

Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

-

Durham University. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses. Retrieved from [Link]

-

MDPI. (2021). Direct Arylation in the Presence of Palladium Pincer Complexes. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

Sources

- 1. 3-Bromo-2-hydroxypyridine - SRIRAMCHEM [sriramchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 3,5-Dichlorophenylboronic acid 98 67492-50-6 [sigmaaldrich.com]

- 11. pure-synth.com [pure-synth.com]

- 12. chembk.com [chembk.com]

- 13. 3,5-Dichlorophenylboronic acid | 67492-50-6 [chemicalbook.com]

The Biological Versatility of Dichlorophenyl Pyridine Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

Dichlorophenyl pyridine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of these compounds, with a particular focus on their anticancer, antiviral, insecticidal, and antimicrobial properties. We delve into the molecular mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the dichlorophenyl pyridine core.

Introduction: The Dichlorophenyl Pyridine Scaffold - A Gateway to Diverse Bioactivities

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of biologically active molecules. The introduction of a dichlorophenyl substituent onto the pyridine ring further enhances its therapeutic potential by modulating its physicochemical properties, such as lipophilicity and metabolic stability, and providing key interaction points with biological targets. This strategic combination has led to the discovery of dichlorophenyl pyridine derivatives with potent and selective activities across a range of therapeutic areas. This guide will explore the multifaceted biological landscape of this important class of compounds.

Anticancer Activity: Targeting Topoisomerase IIα

A significant area of investigation for dichlorophenyl pyridine derivatives has been their potential as anticancer agents. Notably, certain derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα (Topo IIα), a critical enzyme involved in DNA replication, transcription, and chromosome segregation.[2]

Mechanism of Action: Non-Intercalative Catalytic Inhibition

Unlike many conventional Topo IIα inhibitors that act as poisons by stabilizing the covalent enzyme-DNA cleavage complex, leading to DNA strand breaks, certain 2-phenol-4,6-dichlorophenyl-pyridines function as non-intercalative catalytic inhibitors.[2] This mechanism involves the inhibition of the enzyme's catalytic activity without causing significant DNA damage, which may translate to a more favorable safety profile.[2] Mechanistic studies have confirmed that these compounds can induce G1 phase cell cycle arrest and apoptosis in cancer cell lines.[2]

Signaling Pathway: Topoisomerase IIα Inhibition and Induction of Apoptosis

Caption: Dichlorophenyl pyridine derivatives inhibit Topoisomerase IIα, leading to G1 cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR)

SAR studies on 2-phenol-4,6-dichlorophenyl-pyridines have revealed several key insights:

-

Importance of the Chlorine Moiety: The presence of chlorine atoms on the phenyl rings is crucial for potent Topo IIα inhibitory activity.[2]

-

Substitution Pattern on the Phenolic Ring: Dichlorinated meta- and para-phenolic series compounds generally exhibit potent and selective Topo IIα inhibition and significant anti-proliferative activity.[2] In contrast, ortho-phenolic series compounds, while showing potent dual Topo I and IIα inhibition, display weaker anti-proliferative effects.[2]

-

Substitution at the 4-Position of the Pyridine Ring: The presence of an ortho- or para-chlorophenyl group at the 4-position of the central pyridine ring is important for selective Topo IIα inhibitory activity.[3]

Experimental Protocol: Topoisomerase IIα Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo IIα.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding Topo IIα enzyme to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Interpretation: Inhibition of Topo IIα activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme control without the inhibitor.

Antiviral Activity: A Novel Mechanism of Furin Inhibition

(3,5-Dichlorophenyl)pyridine derivatives have emerged as a promising class of broad-spectrum antiviral agents.[4] Their mechanism of action involves the inhibition of furin, a host proprotein convertase that is essential for the maturation of many viral envelope glycoproteins, including that of SARS-CoV-2.[4][5]

Mechanism of Action: Induced-Fit Inhibition of Furin

These derivatives inhibit furin through a unique induced-fit mechanism.[6] Binding of the inhibitor to the active site of furin induces a significant conformational change, exposing a previously buried tryptophan residue.[6] This rearrangement creates a new hydrophobic binding pocket where the 3,5-dichlorophenyl moiety of the inhibitor is inserted.[6] This induced-fit binding results in slow off-rate kinetics and strong structural stabilization of the enzyme-inhibitor complex.[6]

Experimental Workflow: Furin Inhibition Assay

Caption: Workflow for determining the inhibitory activity of dichlorophenyl pyridine derivatives against furin.

Structure-Activity Relationship (SAR)

The substitution pattern on the (3,5-dichlorophenyl)pyridine core is critical for inhibitory potency and pharmacological properties.[6]

-

Hydrophobic Interactions: The 3,5-dichlorophenyl moiety plays a key role in binding to the newly formed hydrophobic pocket in furin.[6]

-

Piperazine Moiety: A water-bridged electrostatic interaction between the catalytic Asp153 of furin and a piperazine moiety on the inhibitor is an important feature for high-affinity binding.[6]

Experimental Protocol: MALDI-TOF-MS-Based Furin Activity Assay

This assay provides a direct and sensitive method for measuring furin activity and its inhibition.

Materials:

-

Recombinant human furin

-

Furin-specific peptide substrate

-

Dichlorophenyl pyridine test compounds

-

α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare reaction mixtures containing furin, the peptide substrate, and varying concentrations of the test compound in an appropriate buffer.

-

Incubate the reactions at 37°C for a specified time.

-

Stop the reaction (e.g., by adding trifluoroacetic acid).

-

Spot the reaction mixture onto a MALDI target plate and co-crystallize with the CHCA matrix.

-

Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.

-

Interpretation: Furin activity is determined by monitoring the cleavage of the peptide substrate, resulting in the appearance of product peaks in the mass spectrum. The inhibitory effect of the test compounds is quantified by measuring the reduction in the product peak intensity, from which IC50 values can be calculated.[5][7]

Insecticidal Activity: Potent Agents Against Agricultural Pests

Certain dichlorophenyl pyridine derivatives have demonstrated significant insecticidal activity, particularly against the cowpea aphid (Aphis craccivora), a major agricultural pest.[8]

Efficacy and Potency

Several studies have reported that synthesized dichlorophenyl pyridine derivatives exhibit higher insecticidal activity against both nymphs and adults of Aphis craccivora compared to the commercial insecticide acetamiprid.[8] For instance, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide showed a lower LC50 value (0.029 ppm) against nymphs after 24 hours compared to acetamiprid (0.045 ppm).[8]

Table 1: Insecticidal Activity of Dichlorophenyl Pyridine Derivatives against Aphis craccivora

| Compound | Target Stage | Exposure Time (h) | LC50 (ppm) | Reference |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymphs | 24 | 0.029 | [8] |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Nymphs | 24 | 0.040 | [8] |

| Acetamiprid (Reference) | Nymphs | 24 | 0.045 | [8] |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adults | 24 | 0.149 | [8] |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Adults | 24 | 0.183 | [8] |

| Acetamiprid (Reference) | Adults | 24 | 0.225 | [8] |

Structure-Activity Relationship (SAR)

While detailed SAR studies for insecticidal activity are still emerging, initial findings suggest that the nature of the substituents on the pyridine and phenyl rings significantly influences the potency. For example, the thioacetamide derivative was found to be more active than the corresponding thieno[2,3-b]pyridine-2-carboxamide.[8]

Experimental Protocol: Insecticidal Bioassay against Aphis craccivora

Materials:

-

Cowpea aphid (Aphis craccivora) colony

-

Host plants (e.g., fava bean seedlings)

-

Dichlorophenyl pyridine test compounds

-

Acetone (as a solvent)

-

Triton X-100 (as a surfactant)

-

Distilled water

-

Spray tower or hand sprayer

Procedure:

-

Prepare stock solutions of the test compounds in acetone.

-

Prepare serial dilutions of the test compounds in distilled water containing a small amount of Triton X-100.

-

Infest host plant leaves or seedlings with a known number of aphids (nymphs or adults).

-

Spray the infested plants with the different concentrations of the test compounds until runoff. A control group is sprayed with the water-surfactant solution only.

-

Maintain the treated plants under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

-

Assess mortality after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

-

Calculate the percentage of mortality for each concentration and determine the LC50 values using probit analysis.

Antimicrobial Activity: An Area for Further Exploration

While the pyridine scaffold is known to be a component of many antimicrobial agents, specific data on the antimicrobial activity of dichlorophenyl pyridine derivatives against common bacterial pathogens like Escherichia coli and Staphylococcus aureus is limited in the current literature.[1] Some studies on broader classes of pyridine derivatives have shown moderate to good activity against these bacteria.[1][9] However, more focused research is required to elucidate the specific antibacterial potential of dichlorophenyl-substituted pyridines.

General Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[4][10]

Materials:

-

Bacterial strains (E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Dichlorophenyl pyridine test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria and medium, no compound) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[4][10]

Synthesis of Dichlorophenyl Pyridine Derivatives

The synthesis of dichlorophenyl pyridine derivatives can be achieved through various synthetic routes. A common approach involves the multi-component reaction of a chalcone with 2-cyanothioacetamide, followed by further chemical modifications.[11] For instance, the synthesis of 2-phenol-4,6-dichlorophenyl-pyridines can be accomplished through a one-pot reaction involving an appropriate acetophenone, an aldehyde, and ammonium acetate.

Generalized Synthetic Workflow

Caption: A generalized synthetic pathway to dichlorophenyl pyridine derivatives.

Conclusion and Future Perspectives

Dichlorophenyl pyridine derivatives have unequivocally demonstrated their potential as a versatile scaffold for the development of novel therapeutic agents. The well-defined mechanisms of action in cancer and viral infections, coupled with their potent insecticidal properties, underscore the importance of this chemical class. While the antimicrobial potential of these specific derivatives requires more in-depth investigation, the existing data on related pyridine compounds is encouraging.

Future research should focus on:

-

Optimization of existing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

-

Expansion of SAR studies to gain a deeper understanding of the structural requirements for each biological activity.

-

Elucidation of the mechanisms of action for their insecticidal and potential antimicrobial activities.

-

In vivo evaluation of the most promising candidates in relevant animal models of disease.

The continued exploration of the chemical space around the dichlorophenyl pyridine core holds significant promise for the discovery of next-generation drugs to address unmet medical and agricultural needs.

References

-

Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 835-845. [Link]

-

Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 835-845. [Link]

-

Karki, R., et al. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic & Medicinal Chemistry, 26(16), 4769-4781. [Link]

-

Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PubMed, 35377598. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Dahms, S. O., et al. (2022). (PDF) Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ResearchGate. [Link]

-

Karki, R., et al. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. European Journal of Medicinal Chemistry, 115, 236-248. [Link]

-

Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-262. [Link]

-

Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3236. [Link]

-

Kumar, A., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(43), 28235-28245. [Link]

-

Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3236. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]

The Pharmacological Imperative of the Dichlorophenyl Moiety

Mechanisms, Molecular Interactions, and Experimental Validation

Executive Summary

The dichlorophenyl moiety is not merely a lipophilic appendage; it is a precision-engineered pharmacophore used to modulate potency, metabolic stability, and conformational entropy. This guide dissects the mechanistic roles of specific dichlorophenyl substitution patterns (2,3-, 2,6-, and 3,4-) in FDA-approved therapeutics. It provides actionable protocols for validating these mechanisms during lead optimization.

Part 1: The Physicochemical Triad

The utility of the dichlorophenyl group rests on three pillars that directly influence the Mechanism of Action (MoA) :

| Feature | Mechanism of Effect | Impact on Drug Design |

| Electronic Withdrawal | The inductive effect (-I) of two chlorine atoms reduces the electron density of the phenyl ring. | Lowers the pKa of attached amines (e.g., Sertraline), ensuring protonation at physiological pH for electrostatic clamping. |

| Steric Shielding | Chlorine has a van der Waals radius of ~1.75 Å (vs. 1.2 Å for H). | Blocks metabolic oxidation at specific sites (metabolic stability) or forces the molecule into a non-planar conformation (bioactive pose). |

| Halogen Bonding (XB) | Formation of a | Enables highly specific, directional interactions ( |

Part 2: Mechanistic Archetypes (Case Studies)

The "Anchor": 3,4-Dichlorophenyl (Sertraline)

Target: Serotonin Transporter (SERT) Mechanism: In Sertraline, the 3,4-dichlorophenyl ring acts as a hydrophobic anchor. The specific substitution pattern is critical for fitting into the hydrophobic S2 pocket of the transporter.

-

Hydrophobic Enclosure: The 3,4-substitution maximizes van der Waals contacts within the lipophilic cleft of SERT, drastically increasing binding affinity (

nM) compared to the unsubstituted analog. -

Metabolic Blockade: The chlorines at positions 3 and 4 prevent arene oxide formation at these susceptible sites, forcing metabolism to occur via N-demethylation or less favorable ring positions.

The "Twist": 2,6-Dichlorophenyl (Diclofenac)

Target: Cyclooxygenase (COX-1/COX-2) Mechanism: The 2,6-substitution pattern is a masterclass in conformational restriction.

-

Conformational Lock: The bulky chlorine atoms at the ortho positions create significant steric clash with the amine linker. This forces the two phenyl rings to twist perpendicular to each other. This non-coplanar "L-shape" is the exact bioactive conformation required to fit the arachidonic acid binding site of COX enzymes.

-

Steric Shielding: The 2,6-chlorines shield the secondary amine from rapid metabolic N-oxidation.

The "Privileged Tail": 2,3-Dichlorophenyl (Aripiprazole)

Target: Dopamine D2 / 5-HT Receptors Mechanism: The 2,3-dichlorophenylpiperazine moiety is a "privileged structure" in neuropsychiatry.

-

Receptor Switch: This moiety sits deep within the orthosteric binding pocket of GPCRs. The specific electron density and shape modulate the receptor's toggle switch, contributing to Aripiprazole's unique profile as a partial agonist (stabilizer) rather than a full antagonist.

Part 3: Visualization of Mechanisms

Figure 1: Mechanistic Pathways of Dichlorophenyl Interaction

The following diagram illustrates the logical flow from chemical substitution to biological effect.

Caption: Logical flow connecting substitution patterns (2,6- vs 3,4-) to specific pharmacodynamic and pharmacokinetic outcomes.

Part 4: Experimental Protocols

Protocol A: Validating Halogen Bonding (XB)

Objective: Confirm if the dichlorophenyl moiety engages in specific Halogen Bonding rather than generic hydrophobic interactions.

-

Co-Crystallization:

-

Incubate target protein with the dichlorophenyl ligand.

-

Obtain X-ray diffraction data (< 2.0 Å resolution).

-

-

Geometric Analysis (Criteria for XB):

-

Measure the distance (

) between the Cl atom and the Lewis base (O, N, S). -

Validation:

must be less than the sum of the van der Waals radii ( -

Measure the bond angle (

). -

Validation: Angle must be

(linear) to confirm

-

-

Isothermal Titration Calorimetry (ITC):

-

Compare the thermodynamic signature (

) of the dichlorophenyl analog vs. a methyl-phenyl analog. -

Result: XB is enthalpy-driven (more negative

) compared to the entropy-driven hydrophobic effect of a methyl group.

-

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Quantify the "metabolic blocking" effect of the chlorine substituents.

-

Preparation:

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare 10 mM stock of the dichlorophenyl compound in DMSO.

-

-

Incubation:

-

Dilute compound to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

-

Sampling:

-

Aliquot samples at

minutes. -

Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

-

-

Analysis (LC-MS/MS):

-

Centrifuge samples (4000 rpm, 20 min).

-

Inject supernatant into LC-MS/MS.

-

Monitor parent ion depletion.

-

-

Calculation:

-

Plot

vs. time. -

Calculate

and Intrinsic Clearance (

-

Figure 2: Metabolic Stability Workflow

Caption: Step-by-step workflow for assessing the metabolic stability conferred by chlorine substitution.

Part 5: Safety & Toxicology Note

While the dichlorophenyl moiety enhances stability, it can introduce specific toxicity risks:

-

Quinone Imine Formation: In compounds like Diclofenac, the 2,6-dichlorophenyl ring can be metabolically activated (via 4'-hydroxylation followed by oxidation) to form reactive quinone imines. These electrophiles can covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity.

-

Mitigation: During lead optimization, screen for "structural alerts" and perform glutathione (GSH) trapping assays to detect reactive metabolite formation.

References

-

BenchChem. (2025).[3] A Technical Guide to Dichlorophenyl-Containing Bioactive Molecules. BenchChem. Link

-

FDA. (2024). Abilify (aripiprazole) Prescribing Information. U.S. Food and Drug Administration. Link

-

Drugs.com. (2025). Diclofenac Mechanism of Action. Drugs.com. Link

-

PubChem. (2025). Sertraline Compound Summary. National Library of Medicine. Link

-

Sirimulla, S., et al. (2013).[4] Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. Link

-

Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. Link

-

Al-Mustaqbal Journal. (2025). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action. Al-Mustaqbal Journal of Pharmaceutical and Medical Sciences. Link

-

ScienceOpen. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. "Halogen interactions in protein-ligand complexes: Implications of halo" by Suman Sirimulla, Jake B. Bailey et al. [scholarworks.utep.edu]

In Vitro Screening of Novel Dichlorophenylpyridine Compounds

A Technical Guide to Target-Centric Validation and Assay Development

Executive Summary

The dichlorophenylpyridine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to induce specific conformational changes in target proteins. Recent structural biology breakthroughs (notably in ACS Chemical Biology, 2022) have revealed that the 3,5-dichlorophenyl moiety can exploit "induced-fit" mechanisms, displacing buried residues (such as Tryptophan) to open novel hydrophobic binding pockets.

This guide outlines a rigorous in vitro screening cascade designed to identify high-potency dichlorophenylpyridine derivatives. While these compounds show immense promise as Furin inhibitors (antiviral/anticancer) and Topoisomerase II poisons , their high lipophilicity and specific binding kinetics require tailored assay protocols to avoid false negatives and aggregation artifacts.

Chemical Rationale & Mechanism of Action

Effective screening requires understanding the molecular behavior of the ligand. The dichlorophenylpyridine core is not merely a space-filler; it is a functional probe.

-

The Hydrophobic Anchor: The dichlorophenyl group often acts as a "warhead" for hydrophobic pockets. In Furin inhibition, for example, this moiety inserts into a cryptic pocket, stabilizing a specific protease conformation that prevents substrate access.

-

Solubility Challenges: The pyridine ring provides some polarity, but the dichloro-substitution significantly increases LogP. Screening protocols must account for DMSO tolerance and potential precipitation in aqueous buffers.

Visualization: The Mechanism of Action (Furin Inhibition)

The following diagram illustrates the "Induced-Fit" mechanism where the inhibitor forces a conformational change, locking the enzyme in an inactive state.

Caption: Schematic of the induced-fit inhibition mechanism where the dichlorophenyl moiety stabilizes a non-functional enzyme conformation.

The Screening Funnel: From Solubility to Mechanism

To filter libraries of dichlorophenylpyridine derivatives effectively, a funnel approach is required. This prioritizes the elimination of "frequent hitters" (aggregators) early in the process.

Table 1: The Screening Cascade

| Stage | Assay Type | Readout | Critical Threshold / Criteria |

| Stage 0 | Physicochemical | Kinetic Solubility (Nephelometry) | Solubility > 50 µM in 1% DMSO |

| Stage 1 | Primary Biochemical | FRET-based Enzymatic Inhibition | IC50 < 1 µM; Hill Slope ~ 1.0 |

| Stage 2 | Biophysical Validation | Surface Plasmon Resonance (SPR) | Confirm 1:1 binding; check residence time |

| Stage 3 | Cellular Efficacy | Cell Viability (Resazurin/MTT) | EC50 < 10 µM; Selectivity Index > 10 |

| Stage 4 | Mechanism Check | Western Blot (Substrate Cleavage) | Dose-dependent reduction of product band |

Detailed Experimental Protocols

Protocol A: Primary Screen - FRET-Based Protease Inhibition

Target: Furin or similar Proprotein Convertases. Rationale: Fluorescence Resonance Energy Transfer (FRET) allows for real-time monitoring of cleavage. Dichlorophenylpyridines can be autofluorescent; therefore, a Red-Shifted dye pair is recommended to minimize interference.

Reagents:

-

Buffer: 100 mM HEPES (pH 7.5), 1 mM CaCl₂, 0.5% Triton X-100 (critical to prevent compound aggregation).

-

Substrate: Fluorogenic peptide (e.g., Pyr-RTKR-AMC or a Rhodamine-110 derivative).

-

Enzyme: Recombinant Human Furin (1 nM final concentration).

Step-by-Step Methodology:

-

Compound Preparation: Prepare 10 mM stocks in 100% DMSO. Perform 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve.

-

Plate Setup: Transfer 200 nL of compound to a black 384-well low-volume plate (acoustic dispensing preferred).

-

Enzyme Addition: Add 5 µL of Enzyme Solution. Incubate for 15 minutes at Room Temperature (RT) to allow for the "induced fit" conformational change to occur.

-

Reaction Initiation: Add 5 µL of Substrate Solution (Final concentration = Km of the substrate).

-

Kinetic Read: Measure fluorescence (Ex/Em specific to probe) every 60 seconds for 45 minutes.

-

Data Analysis: Calculate the slope (RFU/min) of the linear portion. Normalize to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition).

Validation Check:

-

Self-Validation: If the Hill Slope is > 2.0, suspect colloidal aggregation. Repeat the assay with 0.01% Triton X-100 or Tween-20. If potency drops significantly, the compound is a false positive aggregator.

Protocol B: Cellular Viability & Target Engagement

Rationale: Dichlorophenylpyridines must penetrate the cell membrane to reach intracellular targets (e.g., Topo II or trans-Golgi Furin).

Step-by-Step Methodology:

-

Seeding: Seed HCT-116 or A549 cells at 3,000 cells/well in 96-well plates. Allow attachment overnight.

-

Treatment: Add compounds (0.1% DMSO final). Include a reference inhibitor (e.g., MI-1851 for Furin or Etoposide for Topo II).

-

Incubation: Incubate for 72 hours.

-

Readout: Add Resazurin (Alamar Blue) reagent. Incubate 2-4 hours. Read Fluorescence (Ex 560 / Em 590).

-

Target Specificity Control (Critical): To prove the cytotoxicity is target-driven and not general toxicity, perform a Western Blot on the lysates.

-

For Furin: Blot for the processing of a known substrate (e.g., pro-BDNF to BDNF). Accumulation of the "pro-" form confirms specific inhibition.

-

Data Analysis & Hit Selection

Quantitative rigor is essential. Do not rely solely on IC50.

-

Residence Time (τ): For dichlorophenylpyridines acting via induced-fit, the off-rate (k_off) is often slow. Use SPR (Biacore) to measure this. A long residence time correlates better with in vivo efficacy than thermodynamic affinity (Kd).

-

Ligand Efficiency (LE): Calculate LE = (1.37 × pIC50) / Heavy Atom Count. Dichlorophenylpyridines are relatively small; aim for LE > 0.3.

Visualization: The Screening Workflow

Caption: The "Funnel" workflow for filtering dichlorophenylpyridine derivatives from library to lead.

References

-

Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Source: ACS Chemical Biology (2022).[1][2][3] URL:[Link]

-

Discovery of MK-5596 as a novel cannabinoid-1 receptor (CB1R) inverse agonist. Source: Journal of Medicinal Chemistry (2010). URL:[Link]

-

Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. Source: Molecules (2015).[4][5] URL:[Link]

Sources

- 1. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Topic: Preliminary Bioactivity Studies of Dichlorophenyl Hydroxypyridines

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Rationale for Dichlorophenyl Hydroxypyridines

The hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and biological activities.[1][2] Its ability to act as a bidentate chelating agent for various metal ions is central to many of its biological functions, including the inhibition of metalloenzymes.[2] The introduction of a dichlorophenyl moiety is a strategic synthetic modification aimed at exploring new chemical space and enhancing bioactivity. The chlorine atoms can increase lipophilicity, potentially improving cell membrane permeability, and their electron-withdrawing nature can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.[3]

This guide provides a comprehensive overview of the foundational experimental workflows for assessing the preliminary bioactivity of novel dichlorophenyl hydroxypyridine derivatives. The methodologies described herein are designed to be robust and self-validating, providing a solid framework for initial screening and hit identification.

General Synthesis Pathway

The synthesis of 2-(dichlorophenyl)-3-hydroxypyridine derivatives can be approached through multi-step sequences, often culminating in a cyclization reaction to form the pyridine ring. A common strategy involves a modified Hantzsch dihydropyridine synthesis or similar condensation reactions.

Illustrative Synthetic Protocol:

-

Reactant Preparation: Begin with a dichlorobenzaldehyde isomer (e.g., 2,4-dichlorobenzaldehyde or 3,5-dichlorobenzaldehyde), ethyl acetoacetate, and ammonium hydroxide.

-

Condensation Reaction: In a solvent such as ethanol, combine the dichlorobenzaldehyde, ethyl acetoacetate, and a source of ammonia.

-

Cyclization & Aromatization: The initial Hantzsch reaction yields a 1,4-dihydropyridine intermediate. This intermediate is then oxidized to the aromatic pyridine ring. Common oxidizing agents include nitric acid or manganese dioxide.

-

Hydroxylation/Modification: Subsequent steps may be required to introduce the hydroxyl group at the desired position, depending on the specific synthetic route chosen.

-

Purification: The final product is purified using column chromatography on silica gel, followed by recrystallization to yield the target dichlorophenyl hydroxypyridine. Characterization is confirmed via NMR, mass spectrometry, and elemental analysis.[4]

This generalized pathway provides a starting point; specific reaction conditions must be optimized for each unique dichlorophenyl isomer and desired hydroxypyridine substitution pattern.

Antimicrobial and Antifungal Activity Screening

A primary and crucial step in evaluating new chemical entities is to assess their antimicrobial potential. The broth microdilution method is a quantitative and scalable assay for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6]

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution Assay

-

Rationale: This method provides a direct quantitative measure of a compound's bacteriostatic or fungistatic activity. Using 96-well plates allows for high-throughput screening of multiple compounds and concentrations simultaneously.[6][7]

-

Compound Preparation: Prepare a stock solution of each dichlorophenyl hydroxypyridine derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Plate Setup: In a sterile 96-well flat-bottom plate, add 100 µL of Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to wells in columns 1 through 11. Add 200 µL to column 12 (sterility control).

-

Serial Dilution: Add 2 µL of the compound stock solution to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating this process through column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no compound).

-

Inoculum Preparation: Culture the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.[5] Dilute the culture in the appropriate broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the final diluted inoculum to each well from columns 1 to 11.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

| Compound ID | Dichlorophenyl Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| DPHP-1 | 2,4-dichloro | 12.5 | 50 | 25 |

| DPHP-2 | 3,5-dichloro | 6.25 | 25 | 12.5 |

| Ampicillin | (Control) | 6.25 | 6.25 | N/A |

| Clotrimazole | (Control) | N/A | N/A | 12.5 |

Note: Data are illustrative.

Anticancer Activity Screening: Cytotoxicity Assessment

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. Since NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, the quantity of formazan produced is directly proportional to the number of living cells.[8][9][10] This assay is a gold standard for preliminary cytotoxicity screening of potential anticancer compounds.[11][12]

Experimental Workflow: MTT Assay for Cell Viability

Caption: Workflow for MTT Cell Viability and Cytotoxicity Assay.

Detailed Protocol: MTT Assay

-

Rationale: This protocol quantifies the reduction in cell viability caused by a cytotoxic compound. The resulting dose-response curve allows for the calculation of the IC₅₀ value, a key metric of a compound's potency.[8][13]

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of the dichlorophenyl hydroxypyridine compounds (e.g., from 0.1 to 100 µM). Include wells with untreated cells (vehicle control, typically 0.1% DMSO) and wells with medium only (blank).

-

Incubation: Incubate the plate for another 48 hours.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[9]

-

Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.[10]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxic Activity

| Compound ID | Dichlorophenyl Substitution | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| DPHP-1 | 2,4-dichloro | 8.7 | 15.2 |

| DPHP-2 | 3,5-dichloro | 4.1 | 9.8 |

| Doxorubicin | (Control) | 0.5 | 0.8 |

Note: Data are illustrative.

Preliminary Structure-Activity Relationship (SAR) Insights

Initial screening data can provide valuable insights into the relationship between the chemical structure and biological activity. For dichlorophenyl hydroxypyridines, key structural variables include the substitution pattern on the phenyl ring.

-

Positional Isomerism: As suggested by the illustrative data, a 3,5-dichlorophenyl substitution (DPHP-2) might confer greater potency than a 2,4-dichlorophenyl substitution (DPHP-1). This could be due to steric or electronic factors. The 3,5-substitution provides a more symmetrical molecule and may allow for a better fit into a target's binding pocket, whereas the 2,4-substitution might introduce steric hindrance.[3]

-

Lipophilicity and Target Interaction: The presence of two chlorine atoms generally increases the lipophilicity of the molecule, which could enhance its ability to cross cellular membranes. However, the specific positioning of these electron-withdrawing groups also alters the charge distribution across the hydroxypyridine ring system, which is critical for metal chelation and potential interactions with enzyme active sites.[2][14]

Potential Mechanism of Action: Metalloenzyme Inhibition

The hydroxypyridine core is a well-known metal-chelating pharmacophore.[2] This property suggests a plausible mechanism of action could be the inhibition of metalloenzymes, which are critical for many cellular processes in both microbes and cancer cells. For example, metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer antibiotic resistance in bacteria, and histone deacetylases (HDACs), also often zinc-dependent, are key targets in oncology.[2][15]

Hypothesized Mechanism: Zinc Metalloenzyme Inhibition

A dichlorophenyl hydroxypyridine could inhibit a zinc-dependent enzyme by displacing a water molecule in the active site and coordinating directly with the Zn²⁺ ion via its hydroxyl and carbonyl/thione oxygen atoms. This bidentate chelation would block the substrate from accessing the catalytic center, thereby inhibiting the enzyme.

Caption: Chelation of the active site Zn²⁺ ion by a dichlorophenyl hydroxypyridine.

Conclusion and Future Perspectives

This guide outlines the fundamental steps for conducting preliminary bioactivity screening of novel dichlorophenyl hydroxypyridine derivatives. The described protocols for antimicrobial and anticancer evaluation provide a robust starting point for identifying promising lead compounds. Initial SAR analysis based on these primary screens is critical for guiding the next phase of synthesis, which should focus on optimizing potency and selectivity.

Future work should aim to confirm the mechanism of action through specific enzyme inhibition assays, explore a wider range of microbial strains and cancer cell lines, and conduct secondary assays to investigate downstream cellular effects such as apoptosis induction or cell cycle arrest.

References

-

El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. PubMed. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. ResearchGate. [Link]

-

Fassihi, A., et al. (2008). QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. MDPI. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2012). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Taylor & Francis Online. [Link]

-

Deilami, O., & Sadinpour, H. (2009). Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. PubMed. [Link]

-

Khan, I., et al. (2021). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Cjepa, A., et al. (2004). In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative. PubMed. [Link]

-

Redkar, A. S., & Ramakrishnan, V. (2023). Antimicrobial Assay. Springer Nature Experiments. [Link]

-

Mahon, C. S., et al. (2015). Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. PMC. [Link]

-

Anonymous. (2007). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]

-

Bhowmick, R., et al. (2021). Copper-assisted anticancer activity of hydroxycinnamic acid terpyridine conjugates on triple-negative breast cancer. Dalton Transactions. [Link]

-

Cahill, S. M., et al. (2017). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. PMC. [Link]

-

Sharifi-Rad, J., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

-

Al-Sammarraie, Z., & Al-Kazaz, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Park, S. E., et al. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed. [Link]

-

Lázaro, D., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. PMC. [Link]

-

Watson, G. K., et al. (1972). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. PubMed. [Link]

-

Surendra Kumar, R., & Jamal Abdul Nasser, A. (2012). Anticancer activity of 1,4-dihydropyridine derivatives. Hilaris Publisher. [Link]

-

Anonymous. (2018). Synthesis and Bioactivity of 3-(2,4-Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl) Pyrazoline. ResearchGate. [Link]

-

Anonymous. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. ResearchGate. [Link]

-

Nam, Y., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed. [Link]

-

Nam, Y., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X >7> receptor antagonists. UTMB Research Expert Profiles. [Link]

-

Meissner, A., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

-

Contreras, J. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

-

Girardini, M., et al. (2024). Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. R Discovery. [Link]

-

Anonymous. (n.d.). The 2-hydroxypyridines substituted at the third position, which were... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Dihydropyridine synthesis. Organic Chemistry Portal. [Link]

- CN104529880A - Synthesis method of 2,3-dichloropyridine. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydropyridine synthesis [organic-chemistry.org]

- 5. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]

- 6. actascientific.com [actascientific.com]

- 7. woah.org [woah.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. researchhub.com [researchhub.com]

- 12. In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Tautomeric Equilibrium of Substituted 2-Hydroxypyridines

Executive Summary: The Pharmacophore Chameleon

In the realm of fragment-based drug discovery (FBDD), substituted 2-hydroxypyridines (2-HP) represent a "privileged scaffold." However, their utility is often compromised by a fundamental ambiguity: the 2-hydroxypyridine

For a medicinal chemist, this is not merely an academic curiosity. The 2-pyridone form (lactam) functions as a hydrogen bond donor/acceptor pair mimicking peptide bonds, crucial for kinase hinge binding. Conversely, the 2-hydroxypyridine form (lactim) presents a distinct electrostatic surface, often required for hydrophobic pockets or specific catalytic sites.

This guide provides a rigorous, self-validating framework for determining the tautomeric constant (

Theoretical Framework: Thermodynamics & Electronics

The equilibrium is defined by the tautomeric constant

The Solvent Dictate

The equilibrium is driven by the differential solvation energy of the two species.

-

Gas Phase / Non-polar Solvents (Cyclohexane,

): The 2-hydroxypyridine form is generally favored (or comparable) due to aromaticity retention ( -

Polar Protic Solvents (Water, MeOH): The 2-pyridone form dominates (

in water). This is driven by the high dipole moment of the pyridone (~6 D) vs. the hydroxypyridine (~1.5 D) and the solvent's ability to bridge the

Substituent Electronic Effects (Hammett Correlation)

Substituents at the 3, 4, 5, or 6 positions drastically shift

-

Electron Withdrawing Groups (EWG): Generally stabilize the pyridone form by delocalizing the nitrogen lone pair electron density.

-

Positional Isomerism:

-

3/4-Substitution: Often stabilizes the pyridone (lactam) form.

-

5/6-Substitution: Can stabilize the hydroxypyridine (lactim) form due to steric shielding of the nitrogen or specific orbital interactions (e.g., 6-chloro-2-hydroxypyridine favors the lactim form).

-

Visualization: The Equilibrium Landscape

The following diagram illustrates the tautomeric pathway and the critical "Fixed Parent" strategy used for experimental validation.

Figure 1: The tautomeric equilibrium and the "Fixed Parent" reference system used to deconvolve spectral data.

Experimental Protocols

Method A: UV-Vis Spectroscopy (The "Fixed Parent" Protocol)

Context: This is the industry standard for quantitative

Materials:

-

Target Substituted 2-HP.

-

Reference Standard A: Corresponding 2-methoxypyridine (O-methyl).

-

Reference Standard B: Corresponding N-methyl-2-pyridone (N-methyl).

-

Solvents: Cyclohexane (Spectroscopic Grade), Acetonitrile, Water (Buffer pH 7.4).

Protocol:

-

Preparation: Prepare

stock solutions of the Target, Standard A, and Standard B in the chosen solvent. -

Scan: Record UV-Vis spectra (200–400 nm) for all three solutions separately.

-

Identification:

-

Identify

for the O-methyl form (typically lower wavelength, e.g., ~280 nm). -

Identify

for the N-methyl form (typically higher wavelength, e.g., ~300-340 nm).

-

-

Calculation: Assume the molar extinction coefficient (

) of the tautomer is identical to its methylated parent at itsSolve for the concentrations and calculate

:

Method B: NMR Spectroscopy (Structural Confirmation)